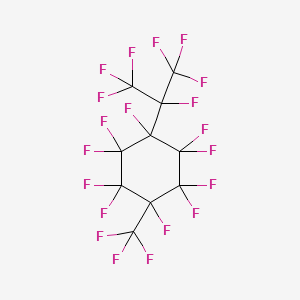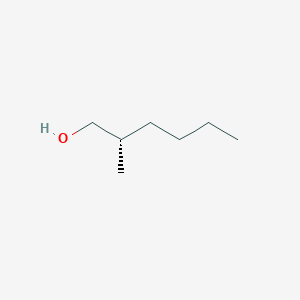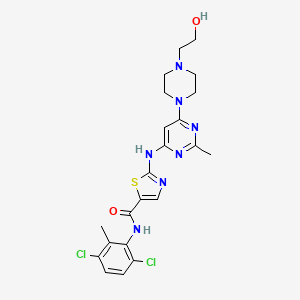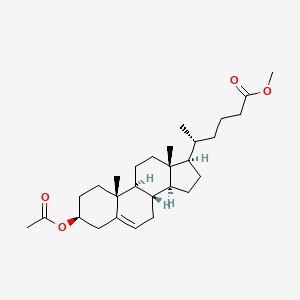
Perfluoro-p-menthane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-p-menthane is a fully fluorinated derivative of p-menthane, a hydrocarbon with the formula (CH₃)₂CHC₆H₁₀CH₃. This compound is characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in a highly stable and inert molecule. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro-p-menthane is typically synthesized through the perfluorination of p-menthane (1-methyl-4-isopropylcyclohexane). The process involves the hydrogenation of p-cymene to obtain p-menthane, followed by perfluorination using elemental fluorine or other fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale perfluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions are carefully controlled to ensure complete fluorination and to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-p-menthane is highly inert due to the strong carbon-fluorine bonds, making it resistant to most chemical reactions. it can undergo certain reactions under specific conditions:
Nucleophilic Substitution: Strong nucleophiles can displace fluorine atoms in this compound, although this reaction requires harsh conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used under high temperatures and pressures.
Major Products Formed:
Nucleophilic Substitution: Partially fluorinated hydrocarbons.
Reduction: Partially fluorinated alkanes and alkenes.
Scientific Research Applications
Perfluoro-p-menthane has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for highly reactive species and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving fluorinated analogs of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its inertness and biocompatibility.
Mechanism of Action
The mechanism of action of perfluoro-p-menthane is primarily based on its chemical inertness and stability. The strong carbon-fluorine bonds prevent it from participating in most chemical reactions, making it an ideal candidate for applications requiring non-reactive environments. Its molecular targets and pathways are limited due to its inert nature, but it can interact with other fluorinated compounds and surfaces through van der Waals forces .
Comparison with Similar Compounds
Perfluorooctane: Another fully fluorinated compound with similar properties but a different molecular structure.
Perfluorodecalin: A perfluorinated bicyclic compound used in similar applications.
Perfluorotributylamine: A perfluorinated amine with comparable chemical inertness and stability.
Uniqueness: Perfluoro-p-menthane stands out due to its specific molecular structure, which imparts unique physical and chemical properties. Its high thermal stability and low surface energy make it particularly valuable in applications where other perfluorinated compounds may not perform as well .
Properties
CAS No. |
423-03-0 |
|---|---|
Molecular Formula |
C10F20 |
Molecular Weight |
500.07 g/mol |
IUPAC Name |
1,1,2,2,3,4,4,5,5,6-decafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10F20/c11-1(2(12,8(22,23)24)9(25,26)27)4(14,15)6(18,19)3(13,10(28,29)30)7(20,21)5(1,16)17 |
InChI Key |
FIDLBXDUENZYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)

![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)

![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)



![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)

